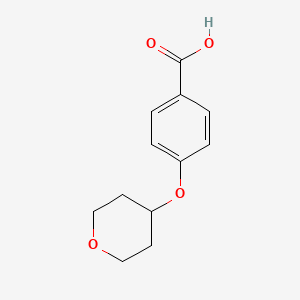
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
Vue d'ensemble
Description
“4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of benzoic acid, where the hydrogen of the carboxyl group is replaced by a tetrahydro-2H-pyran-4-yl)oxy group .
Molecular Structure Analysis
The molecular structure of “4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid” consists of a benzoic acid core with a tetrahydro-2H-pyran-4-yl)oxy group attached to the fourth carbon of the benzene ring . The InChI code for this compound is 1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14) .
Physical And Chemical Properties Analysis
“4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid” has a molecular weight of 222.24 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a complexity of 233 .
Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
The compound, also known as XG-d, has been found to have anticancer effects, particularly against C26 murine colon carcinoma cells . It’s known for its antioxidant properties and high level of safety .
Methods of Application or Experimental Procedures
The cytotoxicity of XG-d against C26 murine colon carcinoma cells was found to occur in a time- and concentration-dependent manner . Oral administration of XG-d (100 mg/kg) had effects on the tumor growth of tumor-bearing mice .
Results or Outcomes
Marked apoptosis was observed using Hoechst 33258 staining and flow cytometric analysis with annexin V/propidium iodide double staining . XG-d also downregulated the expression of B-cell lymphoma 2 (Bcl-2), increased the expression levels of Bcl-2-associated X protein and activated caspase-9, caspase-3 and poly(adenosine diphosphate-ribose) polymerase . The study demonstrated that XG-d inhibited cancer cell growth via the induction of apoptosis and was also able to inhibit tumor growth in vivo .
Organic Synthesis and Medicinal Chemistry
Specific Scientific Field
Organic Chemistry and Medicinal Chemistry
Summary of the Application
This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of cell biology testing reagents .
Methods of Application or Experimental Procedures
In organic synthesis transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .
Results or Outcomes
The outcomes of these reactions are various poly-substituted alkene compounds and compounds with a hydroxyl group .
Treatment of Diseases Caused by Epstein-Barr Virus (EBV) Infection
Specific Scientific Field
Summary of the Application
A compound similar to “4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid”, known as VK-2019, has been found useful for the treatment of diseases caused by latent Epstein-Barr Virus (EBV) infection and/or lytic EBV infection .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the search results .
Results or Outcomes
The specific results or outcomes for this application are not provided in the search results .
Basic Organic Chemical Raw Material and High-Quality Fuel
Specific Scientific Field
Summary of the Application
A similar compound, “(Tetrahydro-2H-pyran-4-yl)methanol”, is a basic organic chemical raw material and high-quality fuel . It’s mainly used in fine chemicals, plastics, and other fields .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the search results .
Results or Outcomes
The specific results or outcomes for this application are not provided in the search results .
Important Raw Material for Pesticides and Medicines
Specific Scientific Field
Pharmaceutical Chemistry and Agrochemistry
Summary of the Application
“(Tetrahydro-2H-pyran-4-yl)methanol” is also an important raw material for pesticides and medicines .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the search results .
Results or Outcomes
The specific results or outcomes for this application are not provided in the search results .
Propriétés
IUPAC Name |
4-(oxan-4-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYLYRGNCZFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640234 | |
| Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid | |
CAS RN |
851048-51-6 | |
| Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxan-4-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


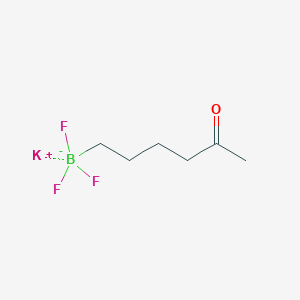
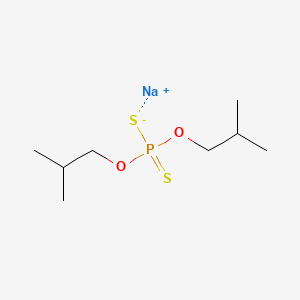
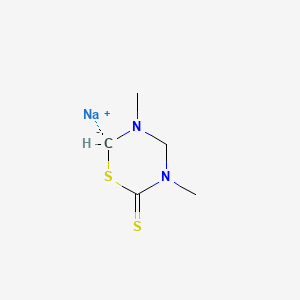
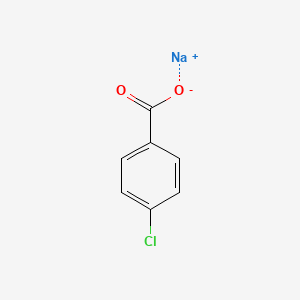
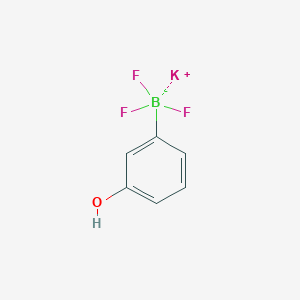
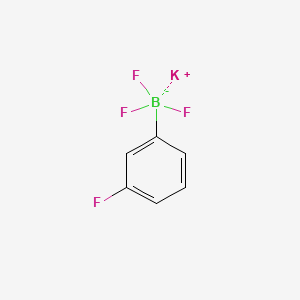
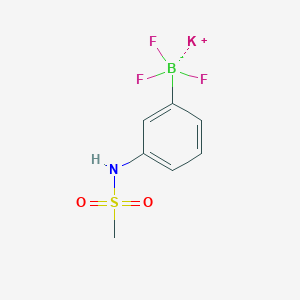
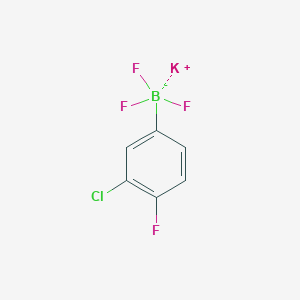
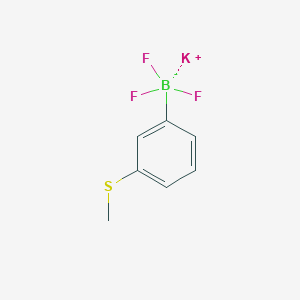
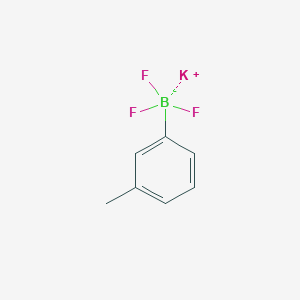
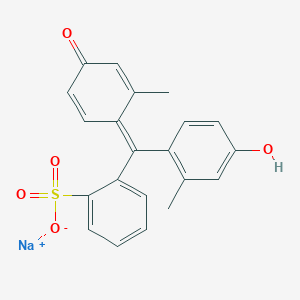
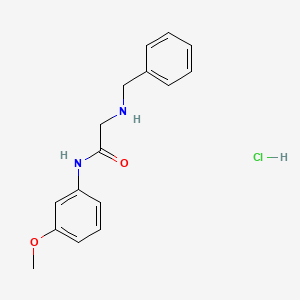
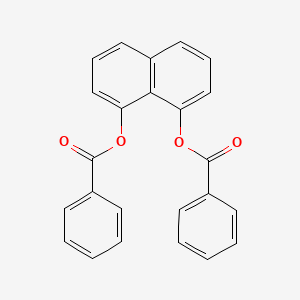
![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)